molecular formula C9H9O5- B1258962 3-(3,4-Dihydroxyphenyl)lactate

3-(3,4-Dihydroxyphenyl)lactate

Cat. No.: B1258962
M. Wt: 197.16 g/mol
InChI Key: PAFLSMZLRSPALU-UHFFFAOYSA-M
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Description

It is the conjugate base of 3-(3,4-dihydroxyphenyl)lactic acid and is a major species at physiological pH 7.3 . This compound is part of the phenylpropanoic acids class and is known for its various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3,4-Dihydroxyphenyl)lactate can be synthesized through a multi-enzyme cascade reaction. This involves the conversion of 3,4-dihydroxyphenyl-L-alanine (L-DOPA) in Escherichia coli by introducing tyrosine aminotransferase, glutamate dehydrogenase, and aromatic lactate dehydrogenase . The genes in the pathway are overexpressed and fine-tuned for the production of either the ®- or (S)-enantiomer of 3,4-dihydroxyphenyllactic acid. The optimal concentration of L-glutamate for production is found to be 20 mM .

Industrial Production Methods

Industrial production of this compound often involves biotransformation methods due to their high productivity and yield. Traditional chemical synthesis methods, such as those starting from 3,4-dihydroxybenzaldehyde, are less favored due to their complexity and lower yields .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydroxyphenyl)lactate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: It can be reduced to form dihydroxy derivatives.

    Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Conditions often involve the use of catalysts like palladium on carbon.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(3,4-Dihydroxyphenyl)lactate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific biological activities, particularly its role in inhibiting oxidative stress and its potential therapeutic applications in cardiovascular and neurological disorders. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C9H9O5-

Molecular Weight

197.16 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C9H10O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,10-12H,4H2,(H,13,14)/p-1

InChI Key

PAFLSMZLRSPALU-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-Dihydroxyphenyl)lactate
Reactant of Route 2
3-(3,4-Dihydroxyphenyl)lactate
Reactant of Route 3
3-(3,4-Dihydroxyphenyl)lactate
Reactant of Route 4
3-(3,4-Dihydroxyphenyl)lactate
Reactant of Route 5
3-(3,4-Dihydroxyphenyl)lactate
Reactant of Route 6
3-(3,4-Dihydroxyphenyl)lactate

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